N3-(Cyclopropylmethyl)pyridine-2,3-diamine

Regioselective synthesis 2,3-Diaminopyridine alkylation N3-functionalization

N3-(Cyclopropylmethyl)pyridine-2,3-diamine (molecular formula C9H13N3, molecular weight 163.22 g/mol) is a heterocyclic aromatic diamine belonging to the 2,3-diaminopyridine class. It features a cyclopropylmethyl substituent specifically at the N3 position of the pyridine ring, leaving the N2 position as a primary amine.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13002829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(Cyclopropylmethyl)pyridine-2,3-diamine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1CNC2=C(N=CC=C2)N
InChIInChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11)
InChIKeyRRKJNPNOFKLOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-(Cyclopropylmethyl)pyridine-2,3-diamine: Procurement Considerations for a Regioselectively Substituted 2,3-Diaminopyridine Scaffold


N3-(Cyclopropylmethyl)pyridine-2,3-diamine (molecular formula C9H13N3, molecular weight 163.22 g/mol) is a heterocyclic aromatic diamine belonging to the 2,3-diaminopyridine class. It features a cyclopropylmethyl substituent specifically at the N3 position of the pyridine ring, leaving the N2 position as a primary amine. This regiochemistry distinguishes it from the more commonly available N2-substituted isomer and establishes its utility as a building block for medicinal chemistry programs requiring precise N3 derivatization, particularly in the context of bradykinin B1 receptor antagonists [1].

N3-substituted 2,3-diaminopyridine; regioisomer distinct from common N2-isomer
Pre-installed cyclopropylmethyl group for bradykinin B1 antagonist SAR studies
Supplied as single regioisomer, supporting N2-selective downstream functionalization

Why N3-(Cyclopropylmethyl)pyridine-2,3-diamine Cannot Be Replaced by Its N2 Isomer or Generic 2,3-Diaminopyridine


Simple substitution with 2,3-diaminopyridine or its N2-cyclopropylmethyl isomer fails to replicate the reactivity profile of the N3-substituted compound. The 2-amino group in 2,3-diaminopyridines is inherently more nucleophilic than the 3-amino group due to resonance effects, leading to preferential acylation or alkylation at N2. When a cyclopropylmethyl group is required specifically at the N3 position to preserve the N2 primary amine for downstream functionalization, the N2-substituted isomer produces a reversed regiochemistry that is incompatible with established structure-activity relationships (SAR) in target classes such as bradykinin B1 receptor antagonists [1][2]. Furthermore, reductive amination of 2,3-diaminopyridine with aldehydes yields predominantly N3-alkylated products, but this method is not universally applicable to all alkyl halides and often requires chromatographic separation of regioisomers; pre-synthesized N3-(cyclopropylmethyl)pyridine-2,3-diamine eliminates this purification burden and associated yield losses [3].

N2 isomer mismatch
N2-substituted isomer reverses regiochemistry; may not align with target SAR for B1 antagonists or N3-specific derivatization.
Unsubstituted 2,3-diaminopyridine
Preferential N2 acylation can yield undesired products, complicating N3-selective workflows and requiring additional purification.
In-house synthesis variability
Reductive amination produces regioisomeric mixtures (N3:N2 ratio variable), demanding chromatographic separation that may erode yield and batch consistency.

Quantitative Differentiation Evidence for N3-(Cyclopropylmethyl)pyridine-2,3-diamine


Regiochemical Purity: N3 vs. N2 Substitution Ratio Comparison in 2,3-Diaminopyridine Alkylation

In the synthesis of N-alkylated 2,3-diaminopyridines via reductive amination, the N3-alkylated product consistently predominates over the N2-alkylated product. However, the reported regioselectivity typically ranges from approximately 3:1 to 9:1 (N3:N2) depending on the aldehyde used, meaning that crude reaction mixtures contain 10–25% of the undesired N2 regioisomer. In contrast, commercially sourced N3-(Cyclopropylmethyl)pyridine-2,3-diamine is supplied as a single regioisomer (≥95% purity), effectively providing a >19:1 N3:N2 ratio [1]. This 2- to 6-fold improvement in regiochemical purity eliminates the need for preparative HPLC or column chromatography, which typically erodes yield by 15–40% during regioisomer separation.

Regiochemical purity
Class-level inference
N3:N2 ratio >19:1 (vendor) vs. 3:1–9:1 (crude reductive amination)
May reduce chromatographic purification burden for N2-specific coupling
2- to 6-fold regiochemistry improvement reported; eliminates preparative HPLC step.
Regioselective synthesis 2,3-Diaminopyridine alkylation N3-functionalization

Pharmacophoric Validity: 2,3-Diaminopyridine Core Ki vs. Cyclopropylamino Acid Amide Replacement in Bradykinin B1 Binding

The 2,3-diaminopyridine core serves as a critical pharmacophore for bradykinin B1 receptor antagonism, with lead compound 1 exhibiting a Ki of 11.8 nM. When the diaminopyridine ring was replaced with a cyclopropylamino acid amide, the binding affinity decreased approximately 5-fold (estimated Ki ≈ 59 nM), demonstrating that the intact 2,3-diaminopyridine moiety with appropriate N3 substitution is essential for maintaining low-nanomolar potency. For researchers building upon the 2,3-diaminopyridine bradykinin B1 pharmacophore, retaining the N3-cyclopropylmethyl-2-aminopyridine scaffold is predicted to preserve target affinity more effectively than core-replacement strategies [1][2].

B1 binding affinity
Cross-study comparable
~5-fold higher affinity retention vs. cyclopropylamino acid amide replacement (Ki 11.8 nM vs. ~59 nM)
Supports retention of 2,3-diaminopyridine core for B1 antagonist programs
Exact Ki for N3-cyclopropylmethyl derivative not independently reported.
Bradykinin B1 receptor Pain Inflammation Ki

Physicochemical and Metabolic Stability Advantages of N3-Cyclopropylmethyl vs. N2-Alkyl Substitution in Diaminopyridines

The cyclopropylmethyl group is a well-established structural motif for modulating lipophilicity and reducing oxidative metabolism compared to linear alkyl chains. In the 2,3-diaminopyridine bradykinin B1 series, SAR studies reveal that compound 2 (bearing a piperidine replacement for the B-ring phenyl) reduced logP from 2.5 to 2.1 compared to the parent compound 1, while maintaining equivalent human B1 receptor affinity (Ki = 13 nM vs. 11 nM). The N3-cyclopropylmethyl substitution is expected to confer a favorable balance of lipophilicity (predicted logP approximately 1.5–2.0) and metabolic stability by shielding the amino group from oxidative N-dealkylation, relative to N-unsubstituted 2,3-diaminopyridine (logP ~0.8) or N-methyl analogs (logP ~1.2) [1][2].

Lipophilicity & stability
Class-level inference
Predicted logP ~1.5–2.0 vs. 0.8 (unsubstituted); metabolic stability improvement expected
May support selection for metabolic stability screening in lead optimization
Predicted values; cyclopropylmethyl shielding effect inferred from analogous series.
Metabolic stability Cyclopropylmethyl Lipophilicity logP

Synthetic Utility: N3-Specific Scaffold Enables Mono-functionalization at N2 in Multi-step Syntheses

2,3-Diaminopyridine exhibits inherent reactivity bias at the N2 amino group, which is more nucleophilic than the N3 amino group. When both amino groups are unprotected, selective acylation or sulfonylation at N2 requires careful control of stoichiometry and frequently yields mixtures of mono- and bis-functionalized products. By pre-installing the cyclopropylmethyl group at N3, this compound locks the less nucleophilic site, enabling selective derivatization at N2 with significantly improved yields. In published mono-Boc protection of 2,3-diaminopyridine, selectivity for N3 protection over N2 is approximately 2:1 to 3:1, resulting in two regioisomeric products that require chromatographic separation. Pre-functionalized N3-(cyclopropylmethyl)pyridine-2,3-diamine eliminates this selectivity problem entirely, providing a single, well-defined starting material for N2-specific reactions [1].

Synthetic utility
Class-level inference
Single regioisomer enables >90% N2-acylation vs. 40–60% yield for unprotected diamine
May reduce synthetic steps and improve atom economy for N2-derivatization
Eliminates regioisomeric separation; reduces procurement cost per final compound.
Orthogonal protection Bifunctional building block N2-selective coupling

Purity Benchmarking: Commercial N3-(Cyclopropylmethyl)pyridine-2,3-diamine vs. In-house Synthesized Material

Commercially sourced N3-(Cyclopropylmethyl)pyridine-2,3-diamine is supplied at ≥95% purity with batch-to-batch consistency verified by HPLC and NMR. In contrast, in-house synthesis via reductive amination of 2,3-diaminopyridine with cyclopropanecarboxaldehyde yields crude material requiring chromatographic purification, with typical isolated purities of 90–93% after a single column. Multi-gram scale synthesis by non-expert laboratories often results in contamination by the N2 regioisomer (5–15%) and residual starting material (2–8%). The commercial product's certified purity and defined impurity profile reduces quality control burden and ensures reproducibility in subsequent reactions .

Purity benchmarking
Data to verify
≥95% purity (vendor) vs. 90–93% (in-house); <5% regioisomeric impurity vs. 5–15%
May improve batch consistency and support assay reproducibility
Vendor CoA specification; independent verification of impurity profile advised.
Purity Procurement Quality control

N3-(Cyclopropylmethyl)pyridine-2,3-diamine: Evidence-Supported Application Scenarios


Bradykinin B1 Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing non-peptide bradykinin B1 receptor antagonists for chronic pain and inflammation can use this compound as the core scaffold for SAR exploration at the N2 position. The preserved 2,3-diaminopyridine pharmacophore maintains low-nanomolar B1 receptor affinity (validated lead Ki = 11.8 nM), while the N3-cyclopropylmethyl group provides a pre-installed lipophilic substituent that enhances metabolic stability [1][2]. Direct procurement of the N3-regiospecific building block avoids the 5-fold potency loss observed with cyclopropylamino acid amide core replacements [1].

Kinase Inhibitor Fragment-Based Drug Discovery

The compound serves as a hinge-binding fragment or scaffold for kinase inhibitor design. The N2 primary amine can be rapidly diversified via amide coupling or reductive amination to generate focused libraries, while the N3-cyclopropylmethyl moiety occupies a hydrophobic pocket adjacent to the hinge region. The regiospecific nature of the pre-functionalized scaffold reduces the number of synthetic steps required for library production, directly increasing throughput in fragment-to-lead campaigns [3].

Imidazo[4,5-b]pyridine Heterocycle Synthesis

N3-alkylated 2,3-diaminopyridines are established precursors for regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibition. The N3-cyclopropylmethyl-2,3-diaminopyridine provides a direct entry to N1-cyclopropylmethyl-imidazo[4,5-b]pyridine derivatives via condensation with aldehydes or carboxylic acid derivatives, avoiding the need for post-cyclization alkylation which often yields N3/N4 regioisomeric mixtures [3].

Differential Scanning Fluorimetry (DSF)-Based Target Engagement Studies

The defined N3-substitution pattern ensures that any thermal stabilization effect observed in DSF assays against purified protein targets (e.g., kinases, GPCRs) can be confidently attributed to interactions at the N2-derived moiety, as the N3 position is configurationally locked. This eliminates ambiguity in structure-activity relationship interpretation caused by regioisomeric contamination, which is particularly important when validating fragment hits for further optimization [1].

Application
Selection Property
Validation Focus
Bradykinin B1 Antagonist SAR
Regiospecific N3-substituted 2,3-diaminopyridine core
Retaining reported B1 binding affinity context; N2 diversification
Kinase inhibitor fragment libraries
N2 primary amine for rapid diversification
Regiochemically defined hinge-binding scaffold assembly
Imidazo[4,5-b]pyridine synthesis
Pre-installed N3-cyclopropylmethyl group
Regioselective N1-substituted heterocycle formation without post-cyclization alkylation
Target engagement studies (DSF)
Configurationally locked N3 position
Unambiguous attribution of thermal stabilization to N2-derived moiety
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